molecular formula C13H14N2O4S B13062937 2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid

2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B13062937
M. Wt: 294.33 g/mol
InChI Key: IGSXUOJCIJZVJF-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thieno[2,3-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-10-8(11(16)17)7-5-4-6-14-9(7)20-10/h4-6H,1-3H3,(H,15,18)(H,16,17)

InChI Key

IGSXUOJCIJZVJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)C(=O)O

Origin of Product

United States

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